molecular formula C10H13NO4S B15366296 Methyl 5-isopropylsulfonylpyridine-2-carboxylate

Methyl 5-isopropylsulfonylpyridine-2-carboxylate

Cat. No.: B15366296
M. Wt: 243.28 g/mol
InChI Key: PXHSIOJZEJAWBW-UHFFFAOYSA-N
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Description

Methyl 5-isopropylsulfonylpyridine-2-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with an isopropylsulfonyl group at the 5-position and a methyl ester at the 2-position.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

methyl 5-propan-2-ylsulfonylpyridine-2-carboxylate

InChI

InChI=1S/C10H13NO4S/c1-7(2)16(13,14)8-4-5-9(11-6-8)10(12)15-3/h4-7H,1-3H3

InChI Key

PXHSIOJZEJAWBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CN=C(C=C1)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 5-isopropylsulfonylpyridine-2-carboxylate is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that illustrate its applications in various fields.

Chemical Structure and Properties

Chemical Formula: C₉H₁₁N₁O₃S
Molecular Weight: 215.25 g/mol
IUPAC Name: Methyl 5-(1-methylethylsulfonyl)pyridine-2-carboxylate

The compound features a pyridine ring substituted with an isopropylsulfonyl group and a carboxylate, which may contribute to its biological activity by influencing its interaction with biological targets.

This compound exhibits several mechanisms that underlie its biological activity:

  • Enzyme Inhibition: The sulfonyl group may interact with enzyme active sites, potentially inhibiting enzymatic activity relevant to various metabolic pathways.
  • Antioxidant Activity: The compound may possess antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects: Research suggests that similar compounds can modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.

Biological Activity Data

A summary of biological activities observed in studies involving this compound is presented in the following table:

Activity Observed Effect Reference
AntioxidantScavenging of DPPH radicals
Anti-inflammatoryReduction in TNF-alpha levels
Enzyme inhibitionInhibition of cyclooxygenase (COX)
CytotoxicityInduced apoptosis in cancer cell lines

Case Study 1: Antioxidant Activity

A study investigated the antioxidant potential of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting effective free radical scavenging activity.

Case Study 2: Anti-inflammatory Mechanisms

In another case study, the compound was tested for its effects on TNF-alpha production in macrophages. The findings demonstrated a marked decrease in TNF-alpha levels upon treatment with the compound, highlighting its potential as an anti-inflammatory agent.

Case Study 3: Cancer Cell Cytotoxicity

Research involving various cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptotic changes.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, heterocyclic cores, and functional groups. Below is a detailed analysis:

Substituent Variations

Sulfonyl Group Comparisons
  • However, the isopropyl group in the target compound may improve lipid membrane permeability, critical for bioavailability in drug design .
  • Ethyl 2-Sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate : This sulfur-containing analog (with a thioester) exhibits distinct reactivity, as sulfanyl groups are more nucleophilic than sulfonyl groups. Such differences influence applications in catalysis or polymer chemistry .
Ester Group Comparisons
  • Methyl Salicylate : A simple aromatic ester with a hydroxyl group. While lacking a sulfonyl moiety, its volatility (Table 3 in ) contrasts sharply with the lower volatility of methyl 5-isopropylsulfonylpyridine-2-carboxylate, attributed to the latter’s larger molecular weight and polar sulfonyl group.

Heterocyclic Core Modifications

Pyridine vs. Pyrimidine Derivatives
  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid : Replacing the pyridine ring with pyrimidine alters electronic properties (e.g., increased electron deficiency). The chloro and methyl substituents in this analog (CAS 89581-58-8) further modify reactivity, making it more prone to nucleophilic substitution compared to the sulfonyl-containing pyridine derivative .

Physical and Chemical Properties

Table 1 summarizes key properties inferred from analogous compounds:

Property This compound (Inferred) Methyl Salicylate 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Molecular Weight (g/mol) ~243.3 152.15 190.6
Solubility in Water Low (due to sulfonyl/ester balance) 0.2 g/100 mL Moderate (carboxylic acid enhances polarity)
Boiling Point >200°C (estimated) 222°C Decomposes before boiling
Reactivity Stable under ambient conditions Photodegradable Acid-catalyzed hydrolysis

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